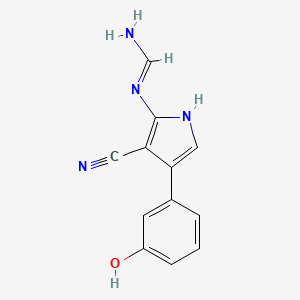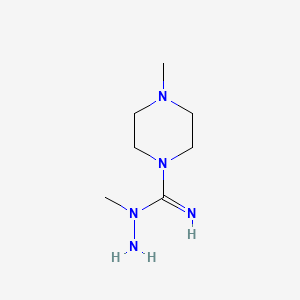
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O. It is known for its unique structure, which includes a piperazine ring substituted with a carboximidic acid group and a methylhydrazide group.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) typically involves the reaction of piperazine with methyl isocyanate, followed by the introduction of a methylhydrazide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent yield and purity .
Analyse Chemischer Reaktionen
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) can be compared with other similar compounds, such as:
1-Piperazinecarboximidicacid,N-methyl-,hydrazide: This compound has a similar structure but lacks the methyl group on the hydrazide moiety.
1-Piperazinecarboximidicacid,1-methylhydrazide: This compound differs in the position of the methyl group, which can affect its chemical properties and reactivity.
Piperazine derivatives: Various piperazine derivatives exist with different substituents, each having unique properties and applications.
1-Piperazinecarboximidicacid,N-methyl-,1-methylhydrazide(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H17N5 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-amino-N,4-dimethylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H17N5/c1-10-3-5-12(6-4-10)7(8)11(2)9/h8H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
CNRYLDCBJAHEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=N)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
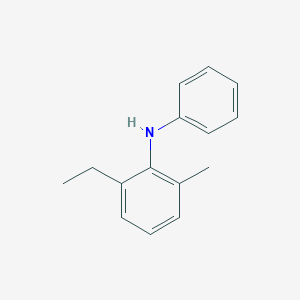
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
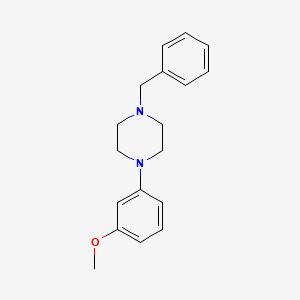
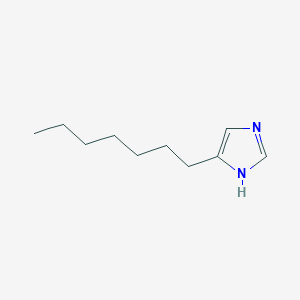
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
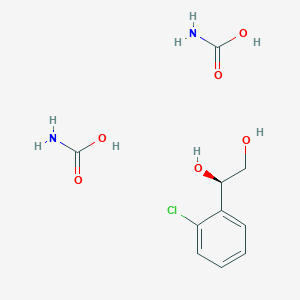
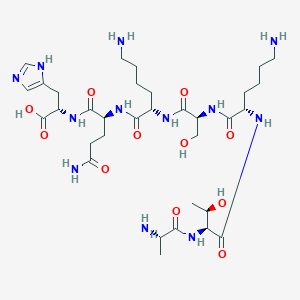
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
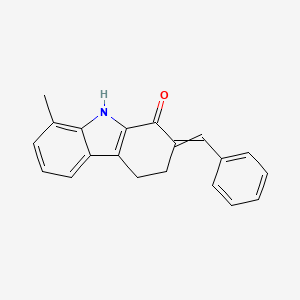
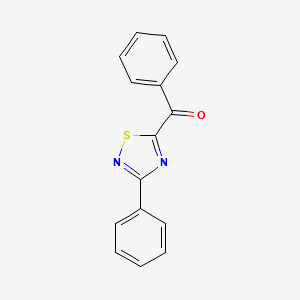
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
